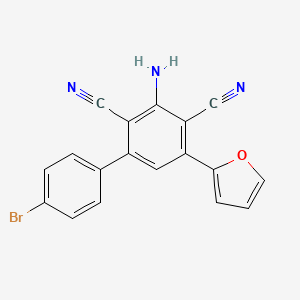
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide
概要
説明
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethoxyaniline, is reacted with chlorosulfonic acid to form 3,4-dimethoxyphenylsulfonyl chloride.
Coupling with 4-methoxyaniline: The sulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base, such as triethylamine, to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with 2-methylphenylacetyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The methoxy and acetamide groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antibacterial activity.
N-(2-methylphenyl)acetamide: Lacks the sulfonyl and methoxy groups, resulting in different chemical properties.
Uniqueness
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide is unique due to its complex structure, which combines multiple functional groups
特性
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-7-5-6-8-21(17)25-24(27)16-26(18-9-11-19(30-2)12-10-18)33(28,29)20-13-14-22(31-3)23(15-20)32-4/h5-15H,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQMEKSNCZQAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-hydroxyethyl)(methyl)amino]-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3570937.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570951.png)
![N-(4-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570956.png)

![N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B3570959.png)
![4-[3-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3570965.png)

![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B3570986.png)

![ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3570998.png)
![ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B3571001.png)
![2,2,2-trifluoro-N-(4-{6-[(trifluoroacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide](/img/structure/B3571005.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3571008.png)
![4-FLUORO-N-(4-METHYLPHENYL)-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3571022.png)
